molecular formula C12H10F3N3O3 B4136465 2-(2,5-dioxo-4-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,5-dioxo-4-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B4136465
M. Wt: 301.22 g/mol
InChI Key: ZIOOALZTADEJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxo-4-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as TFA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. TFA has been extensively studied for its potential use in pharmaceuticals, as well as its applications in various fields of research.

Mechanism of Action

TFA is believed to act by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators in the body, and their inhibition by TFA results in reduced inflammation and pain.
Biochemical and Physiological Effects:
TFA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to have anticonvulsant effects. TFA has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFA in lab experiments is its unique properties and potential for use in pharmaceuticals. However, there are also limitations to its use, such as the need for careful handling due to its toxicity and potential for side effects.

Future Directions

There are many potential future directions for research involving TFA. Some possible areas of study include its use in treating neurodegenerative diseases, its potential as an anti-cancer agent, and its effects on the immune system. Further research is needed to fully understand the potential of TFA in these and other areas.

Scientific Research Applications

TFA has been studied extensively for its potential use in pharmaceuticals. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. TFA has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3/c13-12(14,15)6-2-1-3-7(4-6)16-9(19)5-8-10(20)18-11(21)17-8/h1-4,8H,5H2,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOOALZTADEJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxoimidazolidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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